molecular formula C20H22BrN3O2 B7560477 N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea

N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea

Cat. No. B7560477
M. Wt: 416.3 g/mol
InChI Key: LWXJYTVTVMUJLQ-UHFFFAOYSA-N
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Description

N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea, also known as BOPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BOPU is a urea derivative that has been synthesized through a variety of methods, and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea is not fully understood, but it is thought to involve the disruption of protein-protein interactions. This compound has been found to bind to the surface of proteins, and to disrupt the interactions between proteins that are necessary for their proper function. This compound has also been found to inhibit the proteasome, which is responsible for the degradation of proteins.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. This compound has been found to inhibit the activity of the proteasome, which can lead to the accumulation of misfolded proteins and cell death. This compound has also been found to disrupt the interactions between proteins, which can lead to the inhibition of signaling pathways and the alteration of cellular processes.

Advantages and Limitations for Lab Experiments

N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea has several advantages for use in lab experiments. This compound is a small molecule that is easy to synthesize and purify, and has been found to be effective in disrupting protein-protein interactions and inhibiting the proteasome. However, this compound also has some limitations. This compound is a potent inhibitor of the proteasome, which can lead to the accumulation of misfolded proteins and cell death. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and produce higher yields. Another area of research could focus on the optimization of this compound for use in specific experiments, such as the study of specific protein-protein interactions or the inhibition of specific signaling pathways. Finally, research could focus on the development of new compounds that are based on the structure of this compound, and that have improved properties for use in scientific research.

Synthesis Methods

N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea can be synthesized through a variety of methods, including the reaction of 4-bromobenzyl isocyanate with N-benzylpyrrolidine-2-one, followed by reaction with potassium cyanate. Another method involves the reaction of 4-bromobenzyl isocyanate with N-benzylpyrrolidine-2-one, followed by reaction with urea. These methods have been found to produce high yields of this compound with good purity.

Scientific Research Applications

N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea has been found to have potential applications in scientific research, particularly in the study of protein-protein interactions. This compound has been used as a chemical tool to probe the interactions between proteins, and has been found to be effective in disrupting protein-protein interactions in vitro. This compound has also been used in the study of protein degradation pathways, and has been found to be a potent inhibitor of the proteasome.

properties

IUPAC Name

1-(4-bromophenyl)-3-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2/c21-16-8-10-17(11-9-16)22-20(26)23-18(14-15-6-2-1-3-7-15)19(25)24-12-4-5-13-24/h1-3,6-11,18H,4-5,12-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJYTVTVMUJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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